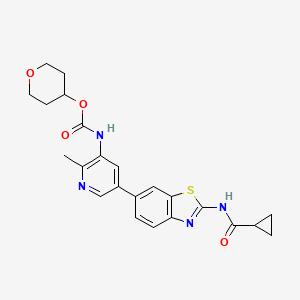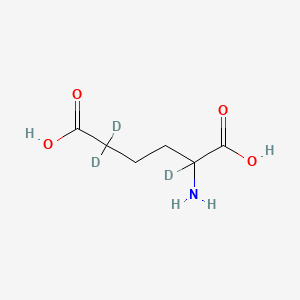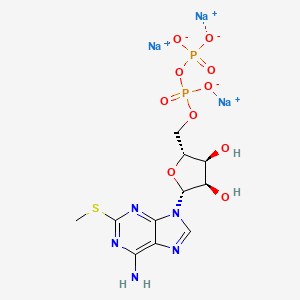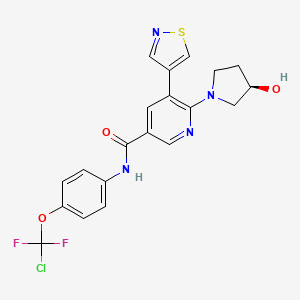
Bcr-abl-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcr-abl-IN-3 is a chemical compound known for its inhibitory effects on the Bcr-Abl tyrosine kinase. This kinase is a fusion protein resulting from the translocation of parts of the breakpoint cluster region (BCR) gene on chromosome 22 and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9. The fusion protein is implicated in the pathogenesis of chronic myeloid leukemia and some forms of acute lymphoblastic leukemia. This compound is designed to target and inhibit the activity of this fusion protein, thereby offering potential therapeutic benefits in treating these leukemias.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-3 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Bcr-abl-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Bcr-abl-IN-3 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying kinase inhibition and developing new inhibitors. In biology, it is used to investigate the molecular mechanisms of kinase activity and its role in cell signaling pathways. In medicine, this compound is a valuable tool for preclinical studies aimed at developing targeted therapies for leukemia. Its ability to inhibit the Bcr-Abl fusion protein makes it a promising candidate for drug development and therapeutic interventions.
Mechanism of Action
Bcr-abl-IN-3 exerts its effects by binding to the Bcr-Abl tyrosine kinase, inhibiting its activity. The compound targets the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of leukemia cells. The molecular targets and pathways involved include the inhibition of the Bcr-Abl kinase activity and the subsequent downregulation of pro-survival signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Bcr-abl-IN-3 in terms of their inhibitory effects on the Bcr-Abl kinase. These include:
Imatinib: The first tyrosine kinase inhibitor developed for chronic myeloid leukemia, known for its high specificity for the Bcr-Abl protein.
Dasatinib: A second-generation inhibitor with broader activity against multiple kinases.
Nilotinib: Another second-generation inhibitor with improved potency and selectivity.
Bosutinib: A dual inhibitor targeting both Bcr-Abl and Src family kinases.
Ponatinib: A third-generation inhibitor designed to overcome resistance mutations in the Bcr-Abl kinase.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the Bcr-Abl kinase. Its structure and functional groups are optimized to enhance selectivity and minimize off-target effects. Compared to other inhibitors, this compound may offer advantages in terms of efficacy, safety, and resistance profiles, making it a valuable addition to the arsenal of kinase inhibitors for leukemia treatment.
Properties
Molecular Formula |
C20H17ClF2N4O3S |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1,2-thiazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17ClF2N4O3S/c21-20(22,23)30-16-3-1-14(2-4-16)26-19(29)12-7-17(13-9-25-31-11-13)18(24-8-12)27-6-5-15(28)10-27/h1-4,7-9,11,15,28H,5-6,10H2,(H,26,29)/t15-/m1/s1 |
InChI Key |
FRZBTFSKVJHICX-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
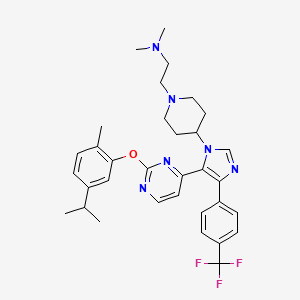
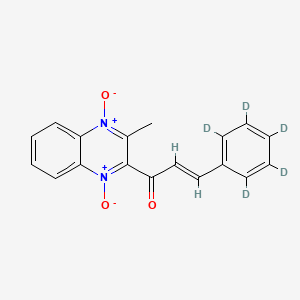

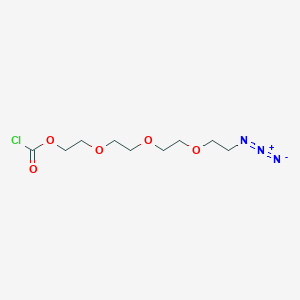



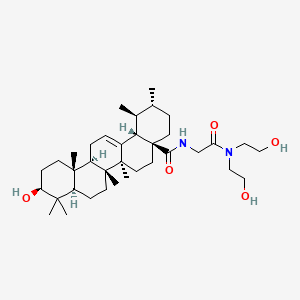

![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
